molecular formula C7H13Br B2667358 6-Bromo-2-methylhex-1-ene CAS No. 1974-89-6; 38334-97-3

6-Bromo-2-methylhex-1-ene

Cat. No.: B2667358
CAS No.: 1974-89-6; 38334-97-3
M. Wt: 177.085
InChI Key: AHUKNASLOVJVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-methylhex-1-ene is an organic compound with the molecular formula C₇H₁₃Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the sixth carbon of a hexene chain, with a methyl group on the second carbon. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-2-methylhex-1-ene involves the allylic bromination of 2-methylhex-1-ene. This reaction can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds in a solvent such as carbon tetrachloride (CCl₄) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of N-bromosuccinimide in a suitable solvent, along with controlled light exposure, can facilitate large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylhex-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Addition: Halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) in inert solvents.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Major Products Formed

    Substitution: Formation of 6-hydroxy-2-methylhex-1-ene.

    Addition: Formation of 6,6-dibromo-2-methylhexane or 6-bromo-2-methylhexane.

    Elimination: Formation of 2-methylhex-1-ene or 2-methylhex-2-ene.

Scientific Research Applications

6-Bromo-2-methylhex-1-ene is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form diverse derivatives.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylhex-1-ene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. For example, in allylic bromination, the reaction proceeds via a radical chain mechanism where the bromine atom is introduced at the allylic position. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylhex-1-ene: Similar structure but with a chlorine atom instead of bromine.

    2-Methylhex-1-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-methylhex-2-ene: Positional isomer with the double bond at a different location.

Uniqueness

6-Bromo-2-methylhex-1-ene is unique due to the presence of both a bromine atom and a double bond in its structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

CAS No.

1974-89-6; 38334-97-3

Molecular Formula

C7H13Br

Molecular Weight

177.085

IUPAC Name

6-bromo-2-methylhex-1-ene

InChI

InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h1,3-6H2,2H3

InChI Key

AHUKNASLOVJVKX-UHFFFAOYSA-N

SMILES

CC(=C)CCCCBr

solubility

not available

Origin of Product

United States

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